Camiglibose
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Overview
Description
Camiglibose is a potent inhibitor of alpha-glucosidases, which are enzymes that catalyze the hydrolysis of alpha-glucose bonds in carbohydrates. This drug has been extensively studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders.
Scientific Research Applications
Alpha-Glucosidase Inhibition and Antihyperglycemic Activity
Camiglibose acts as an inhibitor of alpha-glucosidase, an enzyme in the small intestines involved in carbohydrate digestion. It prevents the breakdown of larger carbohydrates into glucose, thereby reducing the rise in blood glucose levels after meals. This antihyperglycemic activity is significant in scientific studies focused on controlling postprandial blood glucose levels in diabetes management. A deeper understanding of its mechanism can contribute to developing more effective treatments for diabetes (2020).
Research on Complementary and Alternative Medicine (CAM)
While this compound itself is not directly linked to CAM, there's considerable research on the integration of CAM in conventional medical practices. This research, often involving a spectrum of therapies including herbal medicines, is critical in shaping health care policies. Understanding the role of this compound within this wider context of CAM can help in assessing its potential as a complementary therapy (Hess, 2002).
Methodological Challenges in CAM Research
The scientific research around CAM, and by extension compounds like this compound, faces unique methodological challenges. These include the need for differentiated models that capture the complexity of therapeutic interventions and the integration of evidence-based medicine into clinical practice. This perspective is essential for enhancing the credibility and acceptance of this compound in the wider medical community (Andrade & Portella, 2018).
CAM in Disease-Specific Research
Research in CAM, which can be related to the study of drugs like this compound, also extends to disease-specific investigations. This includes exploring CAM's role in cardiovascular, lung, and blood research, where there's an increasing focus on credible scientific inquiry. The outcomes of such research have important implications for the therapeutic use and understanding of this compound in various health conditions (Lin et al., 2001).
properties
CAS RN |
127214-23-7 |
---|---|
Molecular Formula |
C13H25NO9 |
Molecular Weight |
339.34 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]piperidine-3,4,5-triol |
InChI |
InChI=1S/C13H25NO9/c1-22-13-12(21)11(20)10(19)7(23-13)3-14-2-6(16)9(18)8(17)5(14)4-15/h5-13,15-21H,2-4H2,1H3/t5-,6+,7-,8-,9-,10-,11+,12-,13+/m1/s1 |
InChI Key |
UEZIBPZHJNOZNX-CDTKKYFSSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O)O)O)O |
SMILES |
COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O |
Other CAS RN |
127214-23-7 |
synonyms |
1,5-dideoxy-1,5-((6-deoxy-1-O-methyl-6 alpha-glucopyranosyl)imino)glucitol camiglibose camiglibose anhydrous camiglibose, 2R-(2alpha,3beta,4alpha,5beta) isomer MDL 73945 MDL-73945 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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